Cas no 2228812-49-3 (3-amino-1-{5-chlorothieno3,2-bpyridin-2-yl}propan-1-ol)

3-Amino-1-{5-chlorothieno[3,2-b]pyridin-2-yl}propan-1-ol is a heterocyclic organic compound featuring a fused thienopyridine core with a chlorinated substituent and an amino-propanol side chain. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both amino and hydroxyl functional groups enhances its versatility in derivatization, while the chlorothienopyridine moiety contributes to its potential bioactivity. The compound exhibits favorable stability under standard conditions, facilitating handling and storage. Its well-defined molecular architecture allows for precise modifications, supporting applications in drug discovery and material science. High-purity grades ensure reproducibility in research and industrial processes.
3-amino-1-{5-chlorothieno3,2-bpyridin-2-yl}propan-1-ol structure
2228812-49-3 structure
商品名:3-amino-1-{5-chlorothieno3,2-bpyridin-2-yl}propan-1-ol
CAS番号:2228812-49-3
MF:C10H11ClN2OS
メガワット:242.725139856339
CID:6308144
PubChem ID:165779185

3-amino-1-{5-chlorothieno3,2-bpyridin-2-yl}propan-1-ol 化学的及び物理的性質

名前と識別子

    • 3-amino-1-{5-chlorothieno3,2-bpyridin-2-yl}propan-1-ol
    • 3-amino-1-{5-chlorothieno[3,2-b]pyridin-2-yl}propan-1-ol
    • 2228812-49-3
    • EN300-1994543
    • インチ: 1S/C10H11ClN2OS/c11-10-2-1-8-6(13-10)5-9(15-8)7(14)3-4-12/h1-2,5,7,14H,3-4,12H2
    • InChIKey: XTOFXKFRZPCXHZ-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC2=C(C=C(C(CCN)O)S2)N=1

計算された属性

  • せいみつぶんしりょう: 242.0280618g/mol
  • どういたいしつりょう: 242.0280618g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 220
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 87.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.5

3-amino-1-{5-chlorothieno3,2-bpyridin-2-yl}propan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1994543-1.0g
3-amino-1-{5-chlorothieno[3,2-b]pyridin-2-yl}propan-1-ol
2228812-49-3
1g
$1557.0 2023-05-31
Enamine
EN300-1994543-1g
3-amino-1-{5-chlorothieno[3,2-b]pyridin-2-yl}propan-1-ol
2228812-49-3
1g
$1557.0 2023-09-16
Enamine
EN300-1994543-2.5g
3-amino-1-{5-chlorothieno[3,2-b]pyridin-2-yl}propan-1-ol
2228812-49-3
2.5g
$3051.0 2023-09-16
Enamine
EN300-1994543-0.25g
3-amino-1-{5-chlorothieno[3,2-b]pyridin-2-yl}propan-1-ol
2228812-49-3
0.25g
$1432.0 2023-09-16
Enamine
EN300-1994543-10.0g
3-amino-1-{5-chlorothieno[3,2-b]pyridin-2-yl}propan-1-ol
2228812-49-3
10g
$6697.0 2023-05-31
Enamine
EN300-1994543-0.05g
3-amino-1-{5-chlorothieno[3,2-b]pyridin-2-yl}propan-1-ol
2228812-49-3
0.05g
$1308.0 2023-09-16
Enamine
EN300-1994543-5.0g
3-amino-1-{5-chlorothieno[3,2-b]pyridin-2-yl}propan-1-ol
2228812-49-3
5g
$4517.0 2023-05-31
Enamine
EN300-1994543-5g
3-amino-1-{5-chlorothieno[3,2-b]pyridin-2-yl}propan-1-ol
2228812-49-3
5g
$4517.0 2023-09-16
Enamine
EN300-1994543-0.1g
3-amino-1-{5-chlorothieno[3,2-b]pyridin-2-yl}propan-1-ol
2228812-49-3
0.1g
$1371.0 2023-09-16
Enamine
EN300-1994543-0.5g
3-amino-1-{5-chlorothieno[3,2-b]pyridin-2-yl}propan-1-ol
2228812-49-3
0.5g
$1495.0 2023-09-16

3-amino-1-{5-chlorothieno3,2-bpyridin-2-yl}propan-1-ol 関連文献

3-amino-1-{5-chlorothieno3,2-bpyridin-2-yl}propan-1-olに関する追加情報

Introduction to 3-amino-1-{5-chlorothieno[3,2-bpyridin-2-yl}propan-1-ol (CAS No. 2228812-49-3)

3-amino-1-{5-chlorothieno[3,2-bpyridin-2-yl}propan-1-ol, identified by its CAS number 2228812-49-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications. The structure of this molecule integrates key pharmacophoric elements, including an amino group, a propanol side chain, and a fused heterocyclic system comprising a thiophene ring and a pyridine ring, which are known to contribute to its unique chemical and biological properties.

The 5-chlorothieno[3,2-bpyridin-2-yl} moiety is particularly noteworthy, as it represents a hybrid scaffold that has been increasingly explored in drug discovery efforts. Thiophene derivatives are well-documented for their role in various biological processes, while pyridine-based compounds are frequently incorporated into pharmacological agents due to their ability to interact with biological targets such as enzymes and receptors. The presence of a chlorine atom in the thiophene ring introduces additional functional diversity, enabling further chemical modifications and tailoring of biological activity.

In recent years, the development of novel heterocyclic compounds has seen remarkable advancements, particularly in the area of targeted therapy. The 3-amino-1-{5-chlorothieno[3,2-bpyridin-2-yl}propan-1-ol structure exemplifies this trend by combining multiple pharmacologically relevant moieties into a single molecular entity. Such multifunctional compounds are often designed to modulate specific pathways or interact with multiple targets simultaneously, which can enhance therapeutic efficacy and reduce side effects.

One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of more complex drug candidates. The amino group and propanol side chain provide versatile handles for further functionalization, allowing chemists to explore modifications that could improve solubility, bioavailability, or target specificity. For instance, derivatization of the amino group could lead to amides or sulfonamides, which are common pharmacophores in medicinal chemistry. Similarly, the hydroxyl group on the propanol chain could be exploited to form esters or ethers, enabling the creation of prodrugs or analogs with enhanced pharmacokinetic profiles.

The thiophene-pyridine hybrid core of this molecule has been extensively studied for its potential in addressing various diseases. Thiophene derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties, while pyridine-based compounds often exhibit central nervous system (CNS) activity or interactions with kinases and other enzymes. By combining these two heterocyclic systems, 3-amino-1-{5-chlorothieno[3,2-bpyridin-2-yl}propan-1-ol may possess a unique combination of activities that could make it valuable in treating conditions where multiple targets are involved.

Recent research has highlighted the importance of structure-based drug design in optimizing biological activity. Computational methods such as molecular docking and quantum mechanical calculations have been instrumental in predicting how this compound might interact with biological targets. Preliminary studies suggest that the 5-chlorothieno[3,2-bpyridin-2-yl} moiety could bind effectively to certain enzymes or receptors, potentially leading to inhibitory effects on pathways relevant to diseases such as cancer or neurodegeneration. These findings underscore the compound's significance as a lead molecule in medicinal chemistry.

The synthesis of 3-amino-1-{5-chlorothieno[3,2-bpyridin-2-yl}propan-1-ol represents another area of interest within the chemical community. The construction of such complex heterocyclic systems requires careful planning and expertise in multi-step organic synthesis. Advances in synthetic methodologies have made it possible to construct intricate molecular frameworks more efficiently than ever before. Techniques such as cross-coupling reactions, cyclizations, and functional group transformations have all contributed to the accessibility of this type of compound for further exploration.

In conclusion,3-amino-1-{5-chlorothieno[3,2-bpyridin-2-yl}propan-1-ol (CAS No. 2228812-49) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of pharmacophoric elements positions it as a promising candidate for further development into novel therapeutic agents. As our understanding of biological mechanisms continues to evolve,this molecule will likely play an important role in addressing complex diseases through innovative drug design strategies.

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